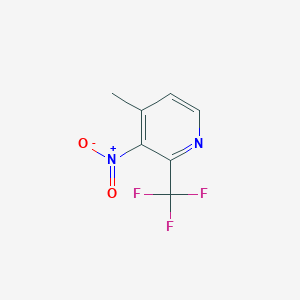

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine

Description

Propriétés

IUPAC Name |

4-methyl-3-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-2-3-11-6(7(8,9)10)5(4)12(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAYFEMOLVTART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 4-methyl-2-(trifluoromethyl)pyridine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 4-Methyl-3-amino-2-(trifluoromethyl)pyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 4-Carboxy-3-nitro-2-(trifluoromethyl)pyridine.

Applications De Recherche Scientifique

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, contributing to its overall biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is highlighted through comparisons with related pyridine derivatives. Below is a detailed analysis:

Structural Analogues

Key Differences

Substituent Effects on Reactivity: The nitro group at position 3 in the target compound enhances electrophilic substitution resistance compared to methoxy or methylamino derivatives, limiting reactivity in nucleophilic aromatic substitution . Trifluoromethyl vs. Trichloromethyl: The -CF₃ group offers greater electron-withdrawing capacity and metabolic stability than -CCl₃, making the target compound more suitable for bioactive applications .

Physicochemical Properties: Lipophilicity: The -CF₃ and -NO₂ groups increase logP values, enhancing membrane permeability compared to methoxy or hydroxylated analogues . Melting Points: Nitro-substituted pyridines (e.g., 268–287°C in ) typically exhibit higher melting points than methoxy derivatives due to stronger intermolecular interactions .

Applications :

- Agrochemicals : The target compound’s trifluoromethyl and nitro groups align with structural motifs in commercial insecticides (e.g., pyridalyl) . In contrast, 3-methoxy-TFMP derivatives are more common in drug discovery .

- Synthetic Utility : Chloro- and bromo-substituted pyridines (e.g., 2-chloro-6-trichloromethylpyridine) are preferred for cross-coupling reactions, whereas nitro groups favor reduction to amines for further functionalization .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Estimated) |

|---|---|---|---|---|

| This compound | C₈H₅F₃N₂O₂ | 218.1 | Not reported | 2.1 |

| 5-(Trifluoromethyl)pyridalyl | C₁₄H₈ClF₃NO₃ | 335.7 | Not reported | 3.5 |

| 3-Nitro-2-(trifluoromethyl)pyridine | C₆H₃F₃N₂O₂ | 208.1 | 245–250 (inferred) | 1.8 |

| 3-Methoxy-4-(trifluoromethyl)pyridine | C₇H₆F₃NO | 181.1 | 90–95 (inferred) | 1.2 |

Activité Biologique

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, while the nitro and methyl substituents contribute to its reactivity and interaction with biological targets. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H6F3N2O2 |

| Molecular Weight | 201.13 g/mol |

| Melting Point | 50-52 °C |

| Boiling Point | 210-212 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and target interaction. The nitro group can participate in redox reactions, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Table: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 μg/mL |

| 4-Methylpyridine | S. aureus | 64 μg/mL |

| 3-Nitropyridine | Pseudomonas aeruginosa | 16 μg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated moderate cytotoxicity at higher concentrations (≥100 μM), suggesting a need for further optimization to reduce toxicity while retaining efficacy .

Case Study: Antitubercular Activity

A study investigated the potential of this compound derivatives as antitubercular agents. The results indicated that certain derivatives exhibited promising activity against Mycobacterium tuberculosis, with MIC values ranging from 0.625 to >50 µM. The study emphasized the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects .

Case Study: Enzyme Inhibition

Another research focused on the enzyme inhibition properties of pyridine derivatives, including the target compound. It was found that these compounds could inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition. Kinetic studies revealed that the compound acts as a reversible inhibitor, highlighting its potential as a lead compound for drug development .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-nitro-2-(trifluoromethyl)pyridine, and what methodological considerations ensure reproducibility?

A common approach involves nucleophilic substitution and rearrangement. For example, substituted pyridine derivatives can be synthesized using mixed alkali systems (e.g., K₂CO₃/KOH) in trifluoroethanol, followed by purification via transesterification (yield ~71%) . Key considerations include solvent selection (polar aprotic solvents enhance nitro-group stability) and temperature control to avoid decomposition of the trifluoromethyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

- Mass Spectrometry (MS): Electron ionization MS provides molecular ion peaks (e.g., m/z 226.05 for the parent ion) and fragmentation patterns to confirm substituent positions .

- NMR: ¹H and ¹³C NMR resolve methyl, nitro, and trifluoromethyl groups. For instance, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ −60 to −65 ppm .

- X-ray Crystallography: Resolves regiochemical ambiguities; similar compounds (e.g., 4-methyl-3-nitropyridin-2-amine) exhibit bond angles of 120° at the pyridine ring .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of the nitro and trifluoromethyl groups in cross-coupling reactions?

The electron-withdrawing nitro and trifluoromethyl groups deactivate the pyridine ring, limiting electrophilic substitution. However, the nitro group can be reduced to an amine under Pd/C/H₂ for further functionalization. Computational studies (DFT) reveal that the trifluoromethyl group increases the LUMO energy, reducing nucleophilic attack susceptibility .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Comparative Analysis: Cross-validate NMR shifts with structurally similar compounds (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine shows ¹H NMR δ 8.2 ppm for aromatic protons) .

- Tautomerism Studies: Use solvent-dependent UV/Vis spectroscopy to detect tautomeric forms; polar solvents stabilize enol forms in nitro-pyridines .

Q. How can molecular docking predict the bioactivity of this compound against cancer targets?

Docking studies with proteins like EGFR (PDB: 1M17) assess binding affinity. The trifluoromethyl group enhances hydrophobic interactions, while the nitro group may form hydrogen bonds with catalytic residues. In silico ADMET predictions (e.g., SwissADME) guide prioritization for in vitro testing .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.